(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine hydrochloride (5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13722688
InChI: InChI=1S/C10H11BrFN.ClH/c11-7-3-4-9(12)8(5-7)10(13)6-1-2-6;/h3-6,10H,1-2,13H2;1H
SMILES: C1CC1C(C2=C(C=CC(=C2)Br)F)N.Cl
Molecular Formula: C10H12BrClFN
Molecular Weight: 280.56 g/mol

(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine hydrochloride

CAS No.:

Cat. No.: VC13722688

Molecular Formula: C10H12BrClFN

Molecular Weight: 280.56 g/mol

* For research use only. Not for human or veterinary use.

(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine hydrochloride -

Specification

Molecular Formula C10H12BrClFN
Molecular Weight 280.56 g/mol
IUPAC Name (5-bromo-2-fluorophenyl)-cyclopropylmethanamine;hydrochloride
Standard InChI InChI=1S/C10H11BrFN.ClH/c11-7-3-4-9(12)8(5-7)10(13)6-1-2-6;/h3-6,10H,1-2,13H2;1H
Standard InChI Key TZLKSCCRAJDNRP-UHFFFAOYSA-N
SMILES C1CC1C(C2=C(C=CC(=C2)Br)F)N.Cl
Canonical SMILES C1CC1C(C2=C(C=CC(=C2)Br)F)N.Cl

Introduction

(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine hydrochloride is a synthetic organic compound with the molecular formula C10H12BrClFN. It is characterized by a phenyl ring substituted with bromine and fluorine atoms, and a cyclopropyl group attached to the methanamine moiety. This compound is of interest in various scientific fields, particularly in medicinal chemistry and organic synthesis, due to its unique structural features and potential biological activities.

Synthesis of (5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine hydrochloride

The synthesis of this compound typically involves several steps:

  • Bromination and Fluorination: The phenyl ring is first brominated and fluorinated to introduce the bromine and fluorine substituents at the desired positions.

  • Cyclopropylation: The cyclopropyl group is introduced through a cyclopropanation reaction, often using reagents like diazomethane or cyclopropylcarbinol.

  • Methanamine Introduction: The methanamine group is introduced via reductive amination, where an amine is reacted with a carbonyl compound in the presence of a reducing agent like sodium cyanoborohydride.

  • Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production follows similar synthetic routes but is optimized for large-scale production using continuous flow reactors and automated synthesis systems.

Biological and Therapeutic Potential

(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine hydrochloride is explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds. Its unique structure suggests potential interactions with biological systems, making it a candidate for further investigation into its biological activity. The compound's effects are mediated through binding to specific molecular targets such as enzymes or receptors, which could be beneficial in modulating receptor activity for therapeutic purposes.

Research Applications

This compound is used as a building block in organic synthesis for the preparation of more complex molecules. It is also investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays. Additionally, it is utilized in the development of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

CompoundMolecular FormulaUnique Features
(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine hydrochlorideC10H12BrClFNSpecific substitution pattern on the phenyl ring and presence of a cyclopropyl group
(4-Bromo-2,5-difluorophenyl)(cyclopropyl)methanamine hydrochlorideC10H11BrClF2NAdditional fluorine substituent on the phenyl ring
(5-Bromo-2-fluorophenyl)(phenyl)methanamine hydrochlorideC16H16BrClFNPhenyl group instead of cyclopropyl

Safety and Handling

(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine hydrochloride is for research and development purposes only and not for human use. It should be handled with caution, following appropriate safety protocols as outlined in safety data sheets available from suppliers like Key Organics and Combi-Blocks .

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